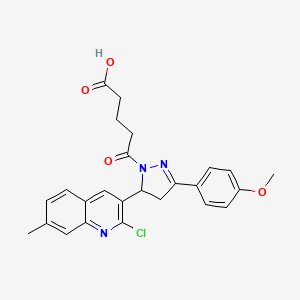

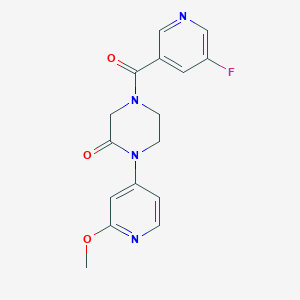

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that is part of a class of compounds known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Aplicaciones Científicas De Investigación

Sulfenylation in Organic Synthesis

N-hydroxy sulfonamides, including variants like N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, have been utilized as sulfenylating agents in organic synthesis. This application allows the functionalization of aromatic compounds, such as indoles and pyrroles, leading to the formation of structurally diverse thioethers. This method is noted for its high regioselectivity and yields (Wang, Zhou, Wang, & Tian, 2017).

Ocular Hypotensive Activity

In the field of medicinal chemistry, derivatives of thiophene-sulfonamides, such as this compound, have been explored for their potential use in treating glaucoma. These compounds have been shown to possess ocular hypotensive activity, which is crucial for managing this condition (Prugh et al., 1991).

Drug Metabolism Studies

In pharmacokinetics, sulfonamides like this compound have been used to study drug metabolism. For example, microbial-based surrogate biocatalytic systems have been employed to produce mammalian metabolites of such compounds, aiding in the full structure characterization and understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).

Antibacterial and Antifungal Properties

Research in biochemistry has revealed that sulfonamide-derived ligands, including variants similar to this compound, and their transition metal complexes exhibit moderate to significant antibacterial and antifungal activities. These properties are valuable for the development of new antimicrobial agents (Chohan & Shad, 2011).

Enzyme Inhibition Studies

Sulfonamide compounds, such as this compound, are also significant in enzyme inhibition studies. They have been found to be potent inhibitors of carbonic anhydrase I and II isoenzymes. These findings are critical for understanding enzyme mechanisms and for the development of therapeutic agents targeting these enzymes (Alım, Köksal, & Karaman, 2020).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of sulfonamide derivatives are of interest in the field of chemical physics. Studies involving density functional theory calculations provide insights into the stability, charge distribution, and electronic properties of these compounds, which are essential for predicting their reactivity and interactions (Mahmood, Akram, & Lima, 2016).

Antagonistic Activity at Endothelin Receptors

In medicinal chemistry, sulfonamide derivatives are evaluated for their antagonistic activity at endothelin receptors, which are significant in cardiovascular research. The optimization of these compounds can lead to the development of nonpeptide antagonists with potential therapeutic applications (Raju et al., 1997).

Mecanismo De Acción

Target of Action

The compound N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]thiophene-2-sulfonamide, has been found to target the male gamete formation in the malaria parasite life cycle . This makes it a potential candidate for the development of new antimalarial drugs.

Mode of Action

The compound interacts with its target by blocking male gamete formation in the malaria parasite life cycle . This interaction results in the prevention of the transmission of the parasite to the mosquito .

Biochemical Pathways

They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The primary result of the compound’s action is the blockage of male gamete formation in the malaria parasite life cycle . This leads to the prevention of the transmission of the parasite to the mosquito, thereby potentially reducing the spread of malaria .

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c16-14(7-8-19-12-5-2-1-4-11(12)14)10-15-21(17,18)13-6-3-9-20-13/h1-6,9,15-16H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASCAFSCIOCPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

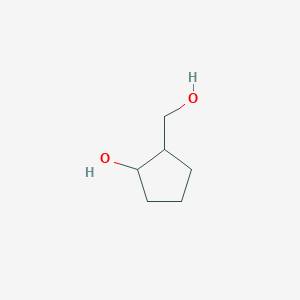

![(4As,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454337.png)

![N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454340.png)

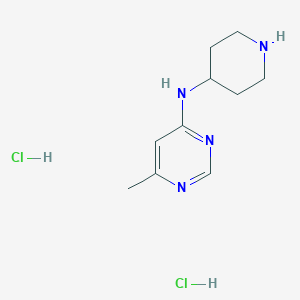

![5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2454351.png)

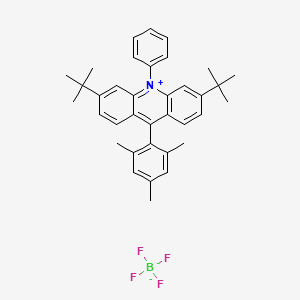

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

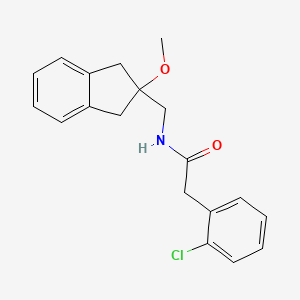

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)